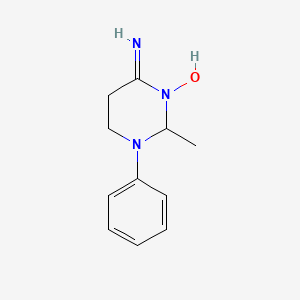
6-Imino-2-methyl-3-phenyltetrahydropyrimidin-1(2H)-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Imino-2-methyl-3-phenyltetrahydropyrimidin-1(2H)-ol is a heterocyclic compound that features a tetrahydropyrimidine ring with various functional groups attached. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Imino-2-methyl-3-phenyltetrahydropyrimidin-1(2H)-ol typically involves multi-step organic reactions. One common approach might include the condensation of appropriate aldehydes, amines, and ketones under controlled conditions. Catalysts and solvents are often used to facilitate these reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
6-Imino-2-methyl-3-phenyltetrahydropyrimidin-1(2H)-ol can undergo various chemical reactions, including:
Oxidation: This reaction might involve the conversion of the imino group to a nitro group.
Reduction: The compound could be reduced to form different derivatives.
Substitution: Functional groups on the tetrahydropyrimidine ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Could be used in the synthesis of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of 6-Imino-2-methyl-3-phenyltetrahydropyrimidin-1(2H)-ol would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity or binding to specific receptors.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-3-phenyltetrahydropyrimidin-1(2H)-ol: Lacks the imino group.
6-Imino-3-phenyltetrahydropyrimidin-1(2H)-ol: Lacks the methyl group.
6-Imino-2-methyl-3-tetrahydropyrimidin-1(2H)-ol: Lacks the phenyl group.
Uniqueness
6-Imino-2-methyl-3-phenyltetrahydropyrimidin-1(2H)-ol is unique due to the presence of all three functional groups (imino, methyl, and phenyl) on the tetrahydropyrimidine ring, which could confer distinct chemical and biological properties.
Propiedades
Número CAS |
89143-40-8 |
|---|---|
Fórmula molecular |
C11H15N3O |
Peso molecular |
205.26 g/mol |
Nombre IUPAC |
3-hydroxy-2-methyl-1-phenyl-1,3-diazinan-4-imine |
InChI |
InChI=1S/C11H15N3O/c1-9-13(8-7-11(12)14(9)15)10-5-3-2-4-6-10/h2-6,9,12,15H,7-8H2,1H3 |
Clave InChI |
JEJFQCNPCLJATJ-UHFFFAOYSA-N |
SMILES canónico |
CC1N(CCC(=N)N1O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3S,4S,5R,6S)-6-[(3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14125868.png)
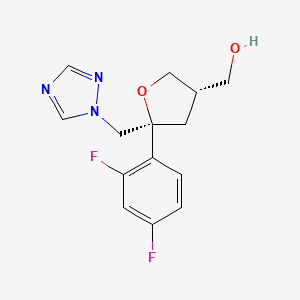
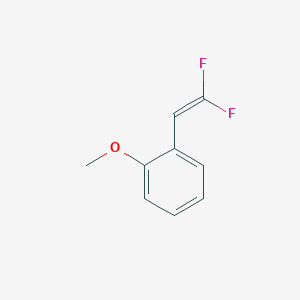
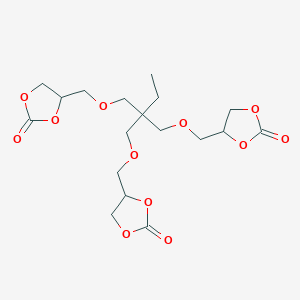
![tert-Butyl 2-(4-methyl-1H-benzo[d]imidazol-2-ylamino)phenylcarbamate](/img/structure/B14125886.png)
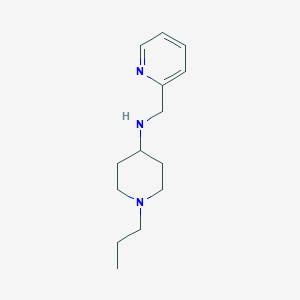
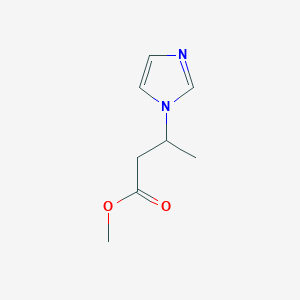
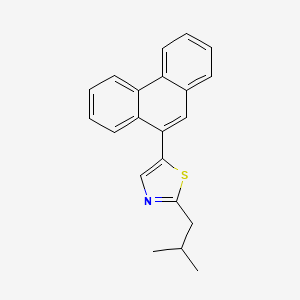

![4,4,5,5-Tetramethyl-2-(8-phenyldibenzo[b,d]furan-1-yl)-1,3,2-dioxaborolane](/img/structure/B14125911.png)
![N-(4-cyanophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14125932.png)
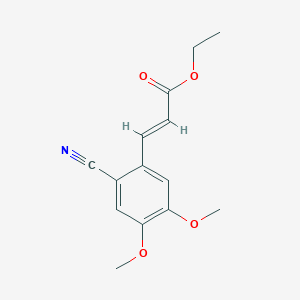
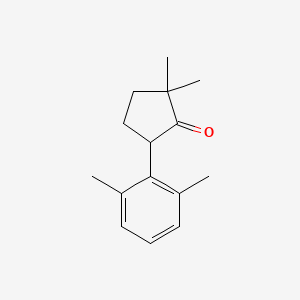
![2-(4-bromophenyl)-N'-[(Z)-(4-methylphenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B14125958.png)
